1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone
Description
1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone is a complex organic compound featuring a pyrazole and pyridopyrimidine scaffold
Properties
IUPAC Name |
1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-12(27)26-8-7-15-17(11-26)20-19(24(2)3)21-18(15)25(4)10-14-9-16(23-22-14)13-5-6-13/h9,13H,5-8,10-11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEOXGQLEYJHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2N(C)CC3=CC(=NN3)C4CC4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyridopyrimidine scaffold. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Construction of the Pyridopyrimidine Scaffold: This involves cyclization reactions, often using reagents like ammonium acetate and formamide under reflux conditions.
Final Coupling: The final step involves coupling the pyrazole and pyridopyrimidine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Can be reduced using hydrogenation techniques.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: Investigated as a potential kinase inhibitor for cancer therapy.
Biological Studies: Used in studies to understand cell signaling pathways.
Chemical Biology: Employed as a probe to study protein-ligand interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-[4-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone: Unique due to its specific pyrazole and pyridopyrimidine scaffold.
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar in structure but may have different substituents affecting their activity.
Pyrido[3,4-d]pyrimidine Derivatives: Similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potent kinase inhibitory activity, making it a valuable compound for targeted cancer therapy research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
